Chlorhydrate de lincomycine

Vue d'ensemble

Description

Lincomycin hydrochloride is a lincosamide antibiotic derived from the soil bacterium Streptomyces lincolnensis. It was first isolated in Lincoln, Nebraska, and is primarily used to treat serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci . Lincomycin hydrochloride is often reserved for patients who are allergic to penicillins or when penicillin is deemed inappropriate .

Mécanisme D'action

Target of Action

Lincomycin hydrochloride is an antibiotic that primarily targets Gram-positive cocci and bacilli as well as Gram-negative cocci and some other organisms such as Haemophilus spp . It is also effective against anaerobic bacteria . The primary target of lincomycin is the 50S bacterial ribosomal subunit .

Mode of Action

Lincomycin hydrochloride functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit . It inhibits bacterial protein synthesis by forming cross-links within the peptidyl transferase loop region of the 23S rRNA . This interaction prevents peptide bond formation and translocation during protein synthesis .

Biochemical Pathways

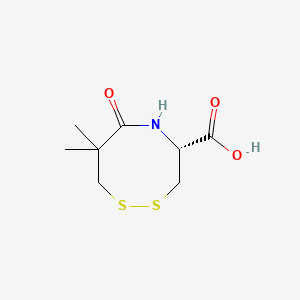

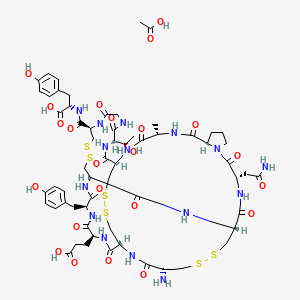

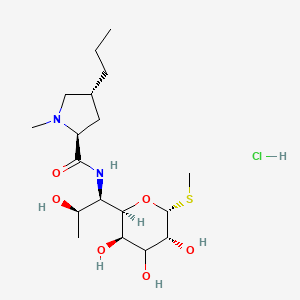

The biosynthesis of lincomycin involves key genes in the lincomycin A biosynthesis pathway . The structure of lincomycin A consists of the unusual eight-carbon thiosugar core methyllincosamide (MTL) decorated with a pendent N-methylprolinyl moiety . The biosynthesis of lincomycin and related compounds and its genetic control are briefly discussed .

Pharmacokinetics

Lincomycin hydrochloride exhibits a two-compartment open model with a high distribution rate constant . Intramuscular administration of a single dose of 600 mg of Lincomycin produces average peak serum levels of 11.6 μg/mL at 60 min, and maintains therapeutic levels for 17 h to 20 h, for most susceptible gram-positive organisms . The biological half-life after IM or IV administration is 5.4 ± 1.0 h . The serum half-life of lincomycin may be prolonged in patients with severe impairment of renal function, compared to patients with normal renal function . In patients with abnormal hepatic function, serum half-life may be twofold longer than in patients with normal hepatic function . Tissue level studies indicate that bile is an important route of excretion .

Result of Action

The result of lincomycin hydrochloride’s action is the inhibition of protein synthesis in susceptible bacteria, leading to their death . It is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci in patients who are allergic to penicillins or for situations in which a penicillin is deemed inappropriate .

Action Environment

The action of lincomycin hydrochloride can be influenced by environmental factors. For instance, the concentration of lincomycin B, a by-product, was reduced to 0.8%, which was 82.2% lower than that in the un-optimized medium . This suggests that the environment, such as the medium in which the antibiotic is produced, can influence the action, efficacy, and stability of lincomycin hydrochloride .

Applications De Recherche Scientifique

Lincomycin hydrochloride has a wide range of scientific research applications:

Chemistry: It is used to study the inhibition of protein synthesis and bacterial antibiotic resistance.

Biology: Lincomycin hydrochloride is used in cell culture studies to inhibit bacterial contamination.

Medicine: It is used to treat serious bacterial infections, particularly in patients allergic to penicillin.

Industry: Lincomycin hydrochloride is used in the development of new antibiotics and in the study of bacterial resistance mechanisms

Analyse Biochimique

Biochemical Properties

Lincomycin hydrochloride inhibits cell growth and microbial protein synthesis by interacting strongly and specifically with the 50S ribosomal subunit . It is active against Gram-positive cocci and bacilli as well as Gram-negative cocci and some other organisms such as Haemophilus spp .

Cellular Effects

Lincomycin hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Lincomycin hydrochloride involves its interaction with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits the peptidyl transferase reaction, thereby suppressing protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lincomycin hydrochloride can change over time. For instance, it has been found that the antibiotic’s effectiveness can be enhanced at an alkaline pH

Metabolic Pathways

Lincomycin hydrochloride is involved in the lincosamide antibiotics metabolic pathway . The biosynthesis of lincomycin proceeds via a heterogeneously rooting biphasic pathway giving rise to propylproline and methylthiolincosamide . These subunits then become condensed to N-demethyllincomycin, which is finally methylated to yield lincomycin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lincomycin hydrochloride is synthesized through a series of chemical reactions starting from the fermentation of Streptomyces lincolnensis. The fermentation broth is processed to extract lincomycin, which is then converted to its hydrochloride salt form. The process involves the following steps:

Fermentation: Streptomyces lincolnensis is cultured in a suitable medium to produce lincomycin.

Extraction: Lincomycin is extracted from the fermentation broth using solvents.

Purification: The extracted lincomycin is purified through crystallization or chromatography.

Conversion to Hydrochloride: Lincomycin is reacted with hydrochloric acid to form lincomycin hydrochloride.

Industrial Production Methods

Industrial production of lincomycin hydrochloride involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors, and the conditions are optimized to maximize the yield of lincomycin. The extracted lincomycin is then converted to its hydrochloride form and further purified to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Lincomycin hydrochloride undergoes various chemical reactions, including:

Oxidation: Lincomycin can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in lincomycin.

Substitution: Lincomycin can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various lincomycin derivatives, which may have different pharmacological properties and applications .

Comparaison Avec Des Composés Similaires

Lincomycin hydrochloride is often compared with other lincosamide antibiotics, such as clindamycin. Clindamycin is a semisynthetic derivative of lincomycin and is generally more potent and has a broader spectrum of activity . Other similar compounds include:

Clindamycin: More potent and effective against a wider range of organisms.

Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.

Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.

Lincomycin hydrochloride is unique in its specific use for patients allergic to penicillin and its effectiveness against certain anaerobic bacteria .

Propriétés

Numéro CAS |

859-18-7 |

|---|---|

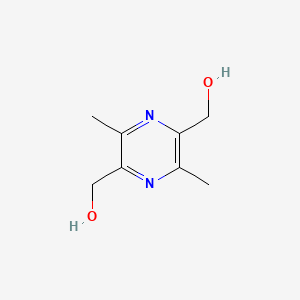

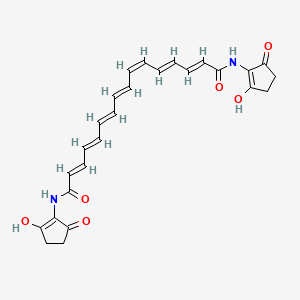

Formule moléculaire |

C18H35ClN2O6S |

Poids moléculaire |

443.0 g/mol |

Nom IUPAC |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13+,14+,15-,16-,18-;/m1./s1 |

Clé InChI |

POUMFISTNHIPTI-DKEHCADZSA-N |

SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

SMILES isomérique |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |

SMILES canonique |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Apparence |

Solid powder |

Color/Form |

Amorphous solid |

melting_point |

187-190 |

| 859-18-7 7179-49-9 |

|

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

154-21-2 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

>66.5 [ug/mL] (The mean of the results at pH 7.4) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Epilincomycin Hemihydrate Lincomycin Monohydrochloride Lincocin Lincolnensin Lincomycin Lincomycin A Lincomycin Hydrochloride Lincomycin Monohydrochloride Lincomycin Monohydrochloride, (2S-cis)-Isomer Lincomycin Monohydrochloride, (L-threo)-Isomer Lincomycin Monohydrochloride, Hemihydrate Lincomycin, (2S-cis)-Isomer Lincomycin, (L-threo)-Isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lincomycin hydrochloride exert its antibacterial effect?

A1: Lincomycin hydrochloride is a lincosamide antibiotic that acts by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. [] This binding interferes with peptide bond formation and inhibits bacterial protein synthesis. [, , ]

Q2: What is the molecular formula and weight of lincomycin hydrochloride?

A2: The molecular formula of lincomycin hydrochloride is C18H34N2O6S · HCl, and its molecular weight is 461.05 g/mol. []

Q3: What spectroscopic techniques are useful for characterizing lincomycin hydrochloride?

A3: Several spectroscopic techniques can be employed for characterizing lincomycin hydrochloride, including:

- Fourier transform infrared (FTIR) spectroscopy: This technique helps identify different crystal forms of lincomycin hydrochloride based on their unique vibrational modes. []

- Raman spectroscopy: Similar to FTIR, Raman spectroscopy provides complementary information about molecular vibrations and can differentiate between lincomycin hydrochloride polymorphs. []

Q4: Is lincomycin hydrochloride stable in commonly used intravenous solutions?

A4: Yes, lincomycin hydrochloride exhibits good chemical stability in intravenous solutions such as sodium lactate (Hartmann's solution), 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution. Studies have shown less than 5% degradation over 31 days at room temperature (25°C). []

Q5: How does pH affect the stability of lincomycin hydrochloride?

A5: The stability of lincomycin hydrochloride is pH-dependent. It demonstrates the highest stability around pH 4 and degrades rapidly at pH 2. [] This information is crucial for developing stable formulations.

Q6: Can lincomycin hydrochloride be incorporated into different formulations?

A6: Lincomycin hydrochloride is versatile and can be formulated into various dosage forms, including injections, eye drops, creams, gels, and oral solutions. [, , , , , , ] Researchers have explored incorporating lincomycin hydrochloride into glycerol paint for topical applications [] and thermosensitive eye gels for improved ocular drug delivery. []

Q7: What analytical methods are commonly used to determine lincomycin hydrochloride concentration?

A7: Several analytical methods are employed to quantify lincomycin hydrochloride in various matrices, including:

- High-performance liquid chromatography (HPLC): HPLC is a versatile technique used to determine lincomycin hydrochloride content in various formulations like injections, eye drops, and nasal drops. Different HPLC methods with varying mobile phases and detection wavelengths have been developed to achieve optimal separation and quantification. [, , , , , , ]

- Reverse Flow Injection Chemiluminescence: This highly sensitive method relies on the enhanced chemiluminescence of the Luminol-KIO4 system in the presence of lincomycin hydrochloride. []

Q8: Are there methods for simultaneous determination of lincomycin hydrochloride and other drugs in combined formulations?

A8: Yes, HPLC methods have been developed for the simultaneous determination of lincomycin hydrochloride and other drugs in combined formulations. For instance, researchers have established methods for quantifying lincomycin hydrochloride alongside miconazole nitrate [] and ribavirin [] in their respective combined preparations. This enables efficient quality control of multi-drug formulations.

Q9: What is the pharmacokinetic profile of lincomycin hydrochloride in swine?

A9: In swine, lincomycin hydrochloride is rapidly absorbed and eliminated after intramuscular administration. Its elimination half-life (t1/2β) is approximately 3.38 hours. [] The drug exhibits good tissue penetration, with the kidney being the target tissue, followed by the liver, injection site, muscle, and fat. []

Q10: What types of infections is lincomycin hydrochloride effective against?

A10: Lincomycin hydrochloride is effective against a range of Gram-positive bacteria, particularly those causing skin and soft tissue infections. It is also used in treating infections caused by susceptible anaerobic bacteria. [, , ]

Q11: What is the mechanism of bacterial resistance to lincomycin hydrochloride?

A11: Bacterial resistance to lincomycin hydrochloride can occur through several mechanisms, including:

- Target site modification: Mutations in the 23S rRNA can reduce the binding affinity of lincomycin, leading to resistance. []

- Enzymatic inactivation: Some bacteria can produce enzymes that inactivate lincomycin, rendering it ineffective. []

- Efflux pumps: Certain bacteria possess efflux pumps that actively remove lincomycin from the cell, decreasing its intracellular concentration. []

Q12: Is there cross-resistance between lincomycin hydrochloride and other antibiotics?

A12: Yes, cross-resistance exists between lincomycin hydrochloride and clindamycin hydrochloride, another lincosamide antibiotic. This is because both drugs share a similar mechanism of action and target site. [, ] Resistance to one drug often confers resistance to the other.

Q13: What are the potential adverse effects of lincomycin hydrochloride?

A13: While generally considered safe, lincomycin hydrochloride may cause some adverse effects, including gastrointestinal disturbances like diarrhea, nausea, and vomiting. In rare cases, it can also lead to more serious side effects. [, ]

Q14: Are there strategies to improve the delivery of lincomycin hydrochloride to specific targets?

A14: Researchers are exploring innovative drug delivery systems to enhance the efficacy and target specificity of lincomycin hydrochloride. This includes incorporating the drug into thermosensitive eye gels for sustained ocular delivery [] and developing lincomycin hydrochloride-loaded β-cyclodextrin complexes to enhance solubility and bioavailability. []

Q15: What are some ongoing research areas related to lincomycin hydrochloride?

A15: Current research focuses on:

- Understanding the molecular mechanisms of lincomycin resistance and exploring strategies to combat it. []

- Developing novel drug delivery systems to improve lincomycin hydrochloride's efficacy, target specificity, and minimize side effects. [, ]

- Investigating the potential use of lincomycin hydrochloride in combination therapy with other antimicrobials. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.